1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications
Iron(III) Complexes as Functional Models for Catechol Dioxygenases
Research involving iron(III) complexes of monophenolate ligands, including structures resembling 1-(3,4-Dimethoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, demonstrates their role as structural and functional models for catechol dioxygenase enzymes. These complexes provide insights into the stereoelectronic properties of the ligands, which are crucial for understanding enzyme activity in biological systems (Velusamy et al., 2004).
Synthesis of Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, which can be structurally related to this compound, have been synthesized for the development of conducting polymers. These polymers are created through electropolymerization and have potential applications in electronic devices due to their low oxidation potentials and stability in the conducting form (Sotzing et al., 1996).
Orexin Receptor Antagonists for Compulsive Behavior
Compounds structurally similar to this compound have been evaluated for their role as orexin receptor antagonists. These antagonists are studied for their potential in treating behaviors like binge eating in rats, offering insights into the development of treatments for compulsive disorders in humans (Piccoli et al., 2012).
Molecular Complexation in Crystal Engineering
Studies involving molecular complexes formed between biphenyl/stilbene and pyridine-1-oxide, which are structurally similar to the subject compound, are aimed at assessing design strategies for materials with nonlinear optical behavior. Such research is vital in advancing our understanding of materials science, particularly in the field of optics (Muthuraman et al., 2001).
Anti-HIV Activity of Urea Derivatives
Urea derivatives, similar in structure to this compound, have been synthesized and evaluated for their potential as anti-HIV agents. These compounds, including those with anti-HIV-1 activity, demonstrate the potential of urea derivatives in therapeutic applications (Sakakibara et al., 2015).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-4-7-18(8-5-15)25-14-17(11-21(25)26)13-24-22(27)23-12-16-6-9-19(28-2)20(10-16)29-3/h4-10,17H,11-14H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIIBQKQQDNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.